(E)-5-(p-Tolyl)-4-pentenoic Acid
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10-6-8-11(9-7-10)4-2-3-5-12(13)14/h2,4,6-9H,3,5H2,1H3,(H,13,14) |
InChI Key |
LUSMXFAQJXUUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 4-Pentenoic Acid Esters
One classical approach involves hydrolyzing esters of 4-pentenoic acid under alkaline conditions to obtain the free acid. For example, methyl or ethyl esters of 4-pentenoic acid are treated with aqueous sodium hydroxide or potassium hydroxide solutions at elevated temperatures (85–90 °C) for 1–2 hours, followed by acidification and extraction to isolate 4-pentenoic acid with high yield and purity.
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Hydrolysis of methyl ester | 20% NaOH, 85 °C, 2 h | 96.0 | 98.5 | Followed by acidification and distillation |
| Hydrolysis of ethyl ester | 30% KOH, 90 °C, 2 h | 95.3 | 99.0 | Similar workup as above |
This method uses vinylcarbinol and ortho-acetate as precursors to synthesize 4-pentenoate esters via transesterification and rearrangement before hydrolysis.
Hydrolysis of (E)-5-(p-Tolyl)-4-pentenoic Acid Esters
Hydrolysis of esters bearing the p-tolyl substituent is commonly used to obtain the free acid. Lithium hydroxide in ethanol or aqueous mixtures at temperatures ranging from 35 °C to 80 °C over 1 hour is effective.
| Ester Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| (E)-5-(p-Tolyl)-4-pentenoic acid ethyl ester | Lithium hydroxide | Ethanol/water | 35–80 | 1 | 70–80 | >98 | Followed by crystallization |
-
Lithium hydroxide hydrolysis of ethyl esters under reflux in ethanol/water mixtures yields the acid with high purity and good crystallization properties.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Alkaline Hydrolysis of Esters | 4-Pentenoic acid methyl/ethyl esters | NaOH or KOH aqueous solutions | 85–90 °C, 2 h | 95–96 | 98.5–99 | Simple, scalable, high yield | Requires ester precursor |
| Olefin Cross-Metathesis | 4-Pentenoic acid + vinyl aromatics | Grubbs 2nd generation catalyst | Room temp to 80 °C, solvent | Moderate | High | Selective, versatile for aryl groups | Requires expensive catalyst |
| Catalytic Sigmatropic Rearrangement | Diazo compounds + allyl sulfides/amines | Ruthenium porphyrin catalysts | Mild to moderate temp | 70–80 | High | High stereoselectivity | Complex catalyst systems |
| Lithium Hydroxide Hydrolysis | (E)-5-(p-Tolyl)-4-pentenoic acid esters | LiOH in ethanol/water | 35–80 °C, 1 h | 70–80 | >98 | Efficient ester to acid conversion | Requires ester intermediate |
Research Discoveries and Notes
- The patent CN101157608A outlines an industrially viable method for preparing 4-pentenoic acid via vinylcarbinol and ortho-acetate intermediates, followed by alkaline hydrolysis, which can be adapted for substituted derivatives like (E)-5-(p-Tolyl)-4-pentenoic acid.
- Olefin cross-metathesis on solid supports, as demonstrated in recent studies, offers a clean and efficient route to introduce aromatic substituents such as p-tolyl groups with control over stereochemistry.
- Catalytic-sigmatropic rearrangements catalyzed by ruthenium porphyrins provide a novel approach to synthesize substituted pentenoic acid derivatives with high diastereoselectivity, potentially including (E)-5-(p-Tolyl) derivatives.
- Hydrolysis conditions using lithium hydroxide in alcoholic solvents are well-established for converting esters to acids, maintaining high purity and yield, critical for the final step in the synthesis of (E)-5-(p-Tolyl)-4-pentenoic acid.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(p-Tolyl)-4-pentenoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid chain to a single bond, forming saturated derivatives.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated pentanoic acid derivatives.
Substitution: Formation of brominated or nitrated tolyl derivatives.
Scientific Research Applications
(E)-5-(p-Tolyl)-4-pentenoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-5-(p-Tolyl)-4-pentenoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: Substitution and Stereochemistry Effects
4-Pentenoic Acid (CH2=CHCH2CH2COOH)
- Biological Activity: 4-Pentenoic acid is a well-studied hepatotoxin and inhibitor of fatty acid oxidation. It irreversibly inhibits mitochondrial β-oxidation by forming reactive metabolites like 3-oxo-4-pentenoic acid, which conjugates with glutathione, leading to hepatotoxicity .
- Disease Models : Used to induce Reye's syndrome-like symptoms in rats, including hypoglycemia, hyperammonemia, and hepatic steatosis .
(Z)-5-(2-Methylphenyl)-4-pentenoic Acid
- Antimicrobial Activity: The Z-configuration of this analog (AB204-A) exhibits antifungal activity, while the E-isomer (e.g., (E)-5-(2-methylphenyl)-4-pentenoic acid) is inactive, emphasizing the critical role of stereochemistry in biological interactions .
5-(4-Fluorophenyl)-4-pentenoic Acid
Methylenecyclopropylacetic Acid
- Functional Similarity: A hypoglycin metabolite linked to Jamaican vomiting sickness. 4-Pentenoic acid mimics its effects, causing similar metabolic disturbances .
Physicochemical and Metabolic Comparisons
Functional Group Impact on Reactivity
- Carboxylic Acid Group: Facilitates epoxidation or lactonization in catalytic reactions. For example, 4-pentenoic acid forms γ-lactones under iron-catalyzed conditions, while its aryl-substituted analogs may exhibit divergent reactivity due to steric or electronic effects .
Toxicological Profiles
- 4-Pentenoic Acid: Causes irreversible inhibition of fatty acid oxidation and mitochondrial dysfunction, leading to hyperammonemia and hepatic damage .
- (E)-5-(p-Tolyl)-4-pentenoic Acid: No direct toxicity data available. Its aryl group may divert metabolism away from reactive intermediates, reducing hepatotoxicity risk compared to 4-pentenoic acid .
Q & A
Q. What are the primary synthetic routes for (E)-5-(p-Tolyl)-4-pentenoic Acid in academic settings?
The compound is synthesized via microbial isolation or chemical modification. For example, Streptomyces species produce structurally related 5-(2-methylphenyl)-4-pentenoic acid, which can be isolated using chromatographic techniques (e.g., silica gel column chromatography) and confirmed via NMR spectroscopy . Chemical synthesis involves regioselective coupling of p-tolyl groups to 4-pentenoic acid precursors, with purification steps including esterification (e.g., diazomethane treatment) and recrystallization .
Q. How is the structural conformation of (E)-5-(p-Tolyl)-4-pentenoic Acid validated experimentally?
Advanced spectroscopic methods are critical:
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid carbons (δ ~179 ppm) .
- 2D NMR (COSY, HMBC) : Confirms connectivity between the pentenoic acid backbone and p-tolyl substituents (e.g., cross-peaks between vinylic protons and aromatic carbons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 206 for related compounds) verify molecular weight .
Q. What are the key applications of (E)-5-(p-Tolyl)-4-pentenoic Acid in organic chemistry?
The compound serves as:
- A building block for synthesizing polyketide-like structures via cyclization or oxidation reactions .
- A substrate for studying iodine-mediated reaction kinetics, where its double bond reactivity is probed under controlled conditions .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the reaction kinetics of 4-pentenoic acid derivatives with iodine?
Activation parameters (e.g., E_a, entropy) are highly substituent-dependent. For example:
- 2,2-Diphenyl-4-pentenoic acid exhibits lower E_a (−28 cal) compared to unsubstituted 4-pentenoic acid (−59 cal) due to steric stabilization of reactive conformers .
- Methodology : Use Arrhenius plots (log rate vs. 1/T) and least-squares analysis to derive activation energies from kinetic data in chloroform solutions .
Q. What experimental strategies resolve contradictions in metabolic studies involving 4-pentenoic acid derivatives?
Discrepancies in β-oxidation inhibition studies (e.g., encephalopathy models) require:
- Dose-response assays : Vary concentrations of (E)-5-(p-Tolyl)-4-pentenoic Acid to distinguish acute toxicity from metabolic disruption .
- Mitochondrial respirometry : Measure oxidative phosphorylation coupling in brain mitochondria to validate bioenergetic impacts .
Q. How can regioselectivity challenges in p-tolyl functionalization be addressed during synthesis?
- Directed ortho-metalation : Use directing groups (e.g., esters) to position the p-tolyl moiety selectively .
- Cross-coupling reactions : Employ Suzuki-Miyaura conditions with p-tolylboronic acids and palladium catalysts .
Q. What analytical techniques differentiate (E)-5-(p-Tolyl)-4-pentenoic Acid from its structural isomers?
- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
- Vibrational spectroscopy (IR) : Identifies characteristic C=O stretches (~1700 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
